molecular formula C5H6N4O2S B3083597 [(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid CAS No. 1142201-19-1

[(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid

Cat. No.: B3083597
CAS No.: 1142201-19-1
M. Wt: 186.19 g/mol
InChI Key: FUMGCWBUHRJMSP-UHFFFAOYSA-N
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Description

[(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid (CAS 1142201-19-1) is a valuable chemical synthon featuring a 1,3,5-triazine core linked to a thioacetic acid functional group. This molecular architecture makes it a versatile building block in medicinal chemistry and drug discovery, particularly for the synthesis of novel compounds with potential biological activity. The 1,3,5-triazine scaffold is a privileged structure in anticancer research. Scientific studies have demonstrated that derivatives based on this core can induce cell cycle arrest and apoptosis in cancer cells . Furthermore, the structure serves as a key precursor for creating molecular hybrids, such as those combining triazine and sulfonamide motifs, which are being explored for their cytotoxic effects against various human cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and HeLa (cervical) cancers . Beyond oncology, the 1,3,5-triazine core is recognized for its broad therapeutic potential. Research indicates its applicability in developing compounds with antimicrobial , antifungal , and anti-inflammatory properties . Some 1,3,5-triazine derivatives have also been investigated as inhibitors of monoamine oxidase (MAO), presenting opportunities for neuroscience research . The presence of both nitrogen and sulfur atoms in the structure provides multiple sites for coordination and metal complex formation, which can be exploited to enhance biological activity or develop new materials . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2S/c6-4-7-2-8-5(9-4)12-1-3(10)11/h2H,1H2,(H,10,11)(H2,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMGCWBUHRJMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC(=N1)SCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501227165
Record name Acetic acid, 2-[(4-amino-1,3,5-triazin-2-yl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501227165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142201-19-1
Record name Acetic acid, 2-[(4-amino-1,3,5-triazin-2-yl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[(4-amino-1,3,5-triazin-2-yl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501227165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with thioglycolic acid in the presence of a base such as sodium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Scientific Research Applications

Pharmaceutical Development

The compound exhibits significant biological activities that make it a candidate for drug development:

  • Mechanism of Action : [(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid functions through nucleophilic attack by the sulfur atom on cysteine residues in proteins, forming stable covalent bonds. This mechanism is crucial for the isolation and identification of modified proteins using proteomic techniques.
  • Biological Activities : Research indicates that this compound may possess antimicrobial and anticancer properties. Its ability to inhibit specific enzyme activities has been observed, making it relevant in cancer therapy and antimicrobial research.

Bioconjugation Chemistry

The compound serves as a versatile tool in bioconjugation:

  • Linker Molecule : The functional groups in this compound allow it to act as a linker for attaching biomolecules such as antibodies and peptides to other molecules. This capability is essential for creating complex bioconjugates with tailored properties.
  • Affinity Chromatography : It can be utilized as a ligand in affinity chromatography for the purification of specific biomolecules. By coupling the amine group to a solid support, researchers can create an affinity matrix to selectively capture target biomolecules.

Proteomics Research

The compound plays a significant role in proteomics:

  • Biochemical Analysis : In proteomics research, this compound is used to study interactions with various biological targets. Its binding affinity to enzymes involved in metabolic pathways provides insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

Comparison with Similar Compounds

Triazine Derivatives

  • Example: 2-(4-((4-((Cyclohexylmethyl)amino)-6-((4-fluorobenzyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)acetic acid (Compound 5, ) Key Differences: Additional substitutions (cyclohexylmethyl, fluorobenzylamino) on the triazine ring increase steric bulk and lipophilicity (log P ≈ 3.5) compared to the simpler amino-triazine-thioacetic acid structure. Impact: Enhanced binding affinity to hydrophobic enzyme pockets but reduced aqueous solubility .

Thiazole and Thiadiazole Derivatives

  • Example: 2-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid () Key Differences: Replacement of triazine with a thiazole ring introduces a five-membered heterocycle with a sulfur atom, altering electronic properties. The trifluoromethyl group increases electronegativity. Impact: Higher metabolic stability due to fluorine’s electron-withdrawing effects but reduced hydrogen-bonding capacity compared to the amino-triazine core .

Quinoline Derivatives

  • Example: 2-((6-R-quinolin-4-yl)thio)acetic acid () Key Differences: The fused benzene-pyridine system in quinoline provides a larger aromatic surface for π-π interactions. Sodium salts (e.g., QAC-5) exhibit higher bioavailability but increased toxicity (15–20% reduction in sperm motility) compared to the parent acid .

Substituent Effects on Bioactivity and Toxicity

Compound Class Substituent log P Toxicity (Relative to Target) Biological Activity
Target Compound 4-Amino-1,3,5-triazin-2-yl ~1.8 Low Pending experimental validation
Triazine Derivative (Compound 5) Fluorobenzyl, Cyclohexylmethyl 3.5 Moderate Potential sy inhibition ()
Quinoline (QAC-5) Sodium salt 1.2 High Rhizogenesis stimulation (Paulownia clones)
Thiazole () Trifluoromethylphenyl 2.7 Low Unreported
Phenylthioacetic Acid () 4-Fluorophenyl 2.1 Moderate Intermediate in synthesis ()
  • Key Trends: Amino groups (e.g., target compound) reduce toxicity compared to halogens (e.g., QAC-5’s 15–20% sperm motility reduction) . Alkoxy substituents (e.g., QAC-3, QAC-4) lower toxicity by enhancing hydrophilicity (log D ~0.5 at pH 7) .

Physicochemical and Pharmacokinetic Properties

  • log P and log D: The target compound’s calculated log P (~1.8) falls within Lipinski’s optimal range (log P < 5), suggesting favorable membrane permeability. Quinoline derivatives with alkoxy groups (log D ~0.5) exhibit better aqueous solubility but require sodium salt formulations for bioavailability .
  • Acid vs. Ester Derivatives :
    • Ester prodrugs (e.g., methyl ester in , compound 4) improve oral absorption but require hydrolysis for activation. The target compound’s free carboxylic acid enhances target engagement but may limit gastrointestinal absorption .

Biological Activity

[(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid is a compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C5_5H6_6N4_4O2_2S, with a molecular weight of 186.19 g/mol. The compound features a triazine ring substituted with an amino group and a thioacetic acid moiety, which may contribute to its diverse biological activities.

1. Anticancer Activity

Research has demonstrated that compounds containing the triazine scaffold exhibit significant anticancer properties. For instance, derivatives of this compound have shown promising results in inhibiting various cancer cell lines.

Table 1: Anticancer Activity of Triazine Derivatives

CompoundCell Line TestedIC50_{50} (µM)Selectivity Ratio
Compound AHCT-116 (Colon Cancer)113.1
Compound BMCF-7 (Breast Cancer)152.0
Compound CHeLa (Cervical Cancer)184.0

These compounds exhibited IC50_{50} values ranging from 11 µM to 18 µM against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment .

2. Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes associated with tumor growth. For example, studies have shown that certain derivatives can inhibit human carbonic anhydrase (hCA), particularly isoforms hCA IX and hCA XII, which are overexpressed in tumors.

Table 2: Enzyme Inhibition by Triazine Derivatives

CompoundEnzyme TargetInhibition Constant (Ki_i) (nM)
Compound DhCA IX4.4
Compound EhCA XII5.9

These findings suggest that the compound may play a role in targeting tumor-associated enzymes, providing a pathway for therapeutic development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Studies have indicated that the presence of specific substituents on the triazine ring enhances cytotoxicity and selectivity against cancer cells.

Key Findings in SAR:

  • Substituent Effects: The introduction of electron-withdrawing groups has been shown to improve the anticancer activity of triazine derivatives.
  • Ring Modifications: Alterations in the triazine structure can lead to variations in enzyme inhibition potency and selectivity ratios.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:

  • In Vitro Study: A study involving the treatment of HCT-116 cells with varying concentrations of this compound revealed dose-dependent cytotoxic effects.
  • In Vivo Study: Animal models treated with derivatives showed reduced tumor growth rates compared to controls, supporting the compound's potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for [(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid, and how are intermediates characterized?

  • Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of similar triazine-thioacetic acids are synthesized by refluxing precursors in acetic acid with sodium acetate as a catalyst, followed by precipitation and recrystallization . Intermediates are characterized using elemental analysis (to confirm stoichiometry) and IR spectroscopy (to identify functional groups like thioether or carboxylic acid). Chromatographic methods (HPLC or TLC) verify purity .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound derivatives?

  • Answer : IR spectroscopy is critical for identifying sulfur-containing groups (C-S stretch at ~600–700 cm⁻¹) and carboxylic acid O-H bonds (~2500–3300 cm⁻¹). NMR (¹H and ¹³C) resolves substituent positions on the triazine ring and acetic acid moiety. Mass spectrometry confirms molecular weight and fragmentation patterns .

Q. What in vitro models are used to assess antimicrobial activity for this compound?

  • Answer : Standard assays include broth microdilution (to determine MIC against bacteria/fungi) and agar diffusion. For example, studies on analogous 1,2,4-triazole-thioacetic acids used Staphylococcus aureus and Candida albicans models . Stability under assay conditions (e.g., pH, temperature) must be verified via mass balance analysis to exclude degradation artifacts .

Advanced Research Questions

Q. How can computational methods predict pharmacokinetic properties of this compound derivatives?

  • Answer : Quantum chemical calculations (e.g., DFT) estimate lipophilicity (log P) and distribution coefficients (log D) to predict membrane permeability. Tools like Molinspiration or SwissADME apply Lipinski’s "rule of five" to assess drug-likeness. For instance, derivatives with log D (pH 7) between −2 and +3 show optimal bioavailability . Toxicity prediction software (e.g., ProTox-II) evaluates hepatotoxicity or mutagenicity risks .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Answer : Discrepancies may arise from variations in substituent patterns (e.g., methoxy vs. hydroxy groups) or assay conditions (e.g., inoculum size, solvent polarity). Meta-analyses should standardize data using cheminformatics tools (e.g., PCA or QSAR models) to correlate structural features with activity. For example, 2,4-dimethoxyphenyl substituents enhance antifungal activity in triazole derivatives, while 3,4-dimethoxy groups reduce potency .

Q. How does derivatization (e.g., esterification, salt formation) influence bioavailability and toxicity?

  • Answer : Sodium salts of thioacetic acids exhibit higher solubility and bioavailability but increased toxicity due to enhanced ionization. For example, the sodium salt of 2-((quinolin-4-yl)thio)acetic acid showed 15–20% higher toxicity than its acid form in sperm motility assays . Esterification (e.g., methyl esters) improves membrane permeability but may require enzymatic activation in vivo .

Q. What role do methoxy substituents play in modulating biological activity?

  • Answer : Methoxy groups on phenyl rings enhance antimicrobial activity by increasing lipophilicity and target binding. For instance, 2,4-dimethoxyphenyl-substituted triazole-thioacetic acids showed MIC values of 4–8 µg/mL against S. aureus, outperforming non-substituted analogs . However, bulky substituents (e.g., 3,4,5-trimethoxy) may sterically hinder target interactions .

Q. How to design stability studies for this compound under varying conditions?

  • Answer : Accelerated degradation studies (e.g., 40°C/75% RH for 6 months) assess thermal and hydrolytic stability. Mass balance analysis (HPLC) quantifies degradation products; for example, acidic conditions may cleave the thioether bond, yielding 4-amino-1,3,5-triazine and mercaptoacetic acid . Photostability is tested via ICH Q1B guidelines using UV-Vis irradiation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid
Reactant of Route 2
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[(4-Amino-1,3,5-triazin-2-yl)thio]acetic acid

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